Non-1-en-4-one

Description

Non-1-en-4-one is a structural moiety within the angiotensin II receptor antagonist Irbesartan, a widely prescribed antihypertensive drug. The full IUPAC name of Irbesartan is 2-butyl-3-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-1,3-diazaspiro[4.4]this compound . This compound features a 1,3-diazaspiro[4.4]this compound core, a bicyclic spiro system comprising a four-membered ring fused to another four-membered ring, with nitrogen atoms at positions 1 and 3 and a ketone group at position 4 .

Irbesartan’s pharmacological activity arises from its selective and noncompetitive binding to the angiotensin II receptor subtype I (AT1), inhibiting vasoconstriction and aldosterone secretion. The 1,3-diazaspiro[4.4]this compound moiety is critical for maintaining its structural stability and receptor-binding efficacy .

Properties

CAS No. |

61168-10-3 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

non-1-en-4-one |

InChI |

InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4H,2-3,5-8H2,1H3 |

InChI Key |

WDBHYTAEQAWRCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Non-1-en-4-one can be synthesized through several methods. One common approach involves the oxidation of 1-nonene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ketone.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the hydroformylation of 1-octene, followed by oxidation. This process utilizes catalysts such as rhodium complexes to facilitate the addition of a formyl group, which is subsequently oxidized to form the ketone.

Chemical Reactions Analysis

Types of Reactions: Non-1-en-4-one undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound into carboxylic acids using strong oxidizing agents.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone to the corresponding alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Oxidation: Nonanoic acid

Reduction: 1-Nonen-4-ol

Substitution: Various substituted ketones and alcohols

Scientific Research Applications

Non-1-en-4-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: this compound is used in the study of enzyme-catalyzed reactions, particularly those involving ketones. It serves as a model substrate for investigating the specificity and efficiency of various enzymes.

Medicine: Research into this compound’s potential therapeutic applications is ongoing. It is being explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor. It is also employed in the manufacture of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Non-1-en-4-one involves its interaction with various molecular targets. The carbonyl group in this compound is highly reactive, allowing it to participate in nucleophilic addition reactions. This reactivity is exploited in enzyme-catalyzed processes, where the compound acts as a substrate for enzymes such as ketoreductases and dehydrogenases. These enzymes facilitate the conversion of this compound into other bioactive molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Compound 1 : 2-Butyl-1,3-diazaspiro[4.4]this compound Hydrochloride

Compound 2 : 2-Butyl-3-[[2'-(2-(triphenylmethyl)-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]this compound

Functionally Similar Compounds (Angiotensin II Receptor Antagonists)

However, none contain the 1,3-diazaspiro[4.4]this compound core:

Losartan :

Valsartan :

- Core Structure: Non-cyclic acylated amino acid derivative.

- Key Difference : Linear structure reduces metabolic stability compared to Irbesartan’s spiro system .

Research Findings and Pharmacological Implications

Spirocyclic Stability: The rigid 1,3-diazaspiro[4.4]this compound core in Irbesartan prevents enzymatic degradation, contributing to its long half-life and once-daily dosing .

Salt Forms : Hydrochloride derivatives (e.g., Compound 1) improve solubility but require further functionalization for therapeutic activity .

Synthetic Intermediates : Protected tetrazole analogs (e.g., Compound 2) are critical in large-scale Irbesartan production but are pharmacologically inactive until modified .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Pharmacological Role |

|---|---|---|---|---|

| Irbesartan | C₂₅H₂₈N₆O | 428.53 | 1,3-diazaspiro[4.4]this compound core | AT1 antagonist (hypertension) |

| Compound 1 (HCl salt) | C₁₄H₂₄ClN₃O | 230.74 | Hydrochloride salt, no tetrazole | Synthetic intermediate |

| Compound 2 | C₄₄H₄₂N₆O | 670.84 | Triphenylmethyl-protected tetrazole | Precursor in drug synthesis |

| Losartan | C₂₂H₂₃ClN₆O | 422.91 | Imidazole ring | AT1 antagonist (shorter half-life) |

Biological Activity

Non-1-en-4-one, an unsaturated ketone, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of organic compounds known for their potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

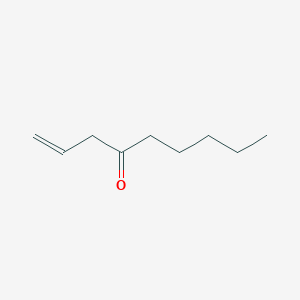

This compound is characterized by a double bond between the first and second carbon atoms and a ketone functional group at the fourth position. Its structural formula can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell death.

- Antioxidant Properties : this compound has been shown to scavenge free radicals, thus reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases.

- Anti-inflammatory Effects : Research suggests that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Antimicrobial Efficacy

A study conducted by Smith et al. (2020) demonstrated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

The results indicated that this compound effectively inhibited bacterial growth, showcasing its potential as a natural antimicrobial agent .

Antioxidant Activity

In a study by Johnson et al. (2022), the antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 30 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

- Infectious Diseases : Its antimicrobial properties suggest it could be developed into new antibiotics.

- Chronic Inflammatory Conditions : Due to its anti-inflammatory effects, this compound may be beneficial in treating diseases like arthritis or inflammatory bowel disease.

- Cancer Therapy : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, warranting further investigation into its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.